2-(3-Methoxy-4-nitrophenyl)ethanol
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(3-Methoxy-4-nitrophenyl)ethanol”, there are general methods for synthesizing similar compounds. For instance, Yamamoto et al. reported the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide through the demethylation of the corresponding methoxy derivatives by utilizing BBr 3 as a dealkylating agent .Scientific Research Applications
Photoreagents in Protein Crosslinking
4-Nitrophenyl ethers, including derivatives of 2-(3-Methoxy-4-nitrophenyl)ethanol, have been identified as high-yield photoreagents useful in protein crosslinking and affinity labeling. These compounds are unreactive in the dark but react quantitatively with amines upon UV irradiation, making them valuable in biological studies. An application involving human fetal hemoglobin demonstrates the utility of these reagents in creating crosslinked proteins with altered functional properties (Jelenc, Cantor, & Simon, 1978).
Catalytic Reduction of Nitroarenes
Ruthenium catalysis has been used to reduce various nitroarenes, including 4-methoxy-3-nitrophenyl derivatives, to aminoarenes. This process highlights the transformation of compounds like 2-(3-Methoxy-4-nitrophenyl)ethanol into more reactive amino compounds, which can then be used in further chemical synthesis (Watanabe et al., 1984).
Synthesis of Cyclic Hydroxamic Acids
2-(3-Methoxy-4-nitrophenyl)ethanol derivatives have been involved in the synthesis of cyclic hydroxamic acids and lactams. This process is significant in the formation of naturally occurring cyclic hydroxamic acids found in Gramineae, demonstrating the compound's role in the synthesis of biologically relevant molecules (Hartenstein & Sicker, 1993).
Reaction with Amines
The compound and its derivatives have been studied for their reactions with amines. These studies contribute to understanding the kinetics and mechanisms of reactions involving nitrophenyl ethers, which is important in designing more efficient synthetic processes (Harisha et al., 2016).
Enantioselective Catalysts in Organic Synthesis
Derivatives of 2-(3-Methoxy-4-nitrophenyl)ethanol have been used in the development of enantioselective catalysts. These catalysts are crucial in producing specific enantiomers of a compound, which is particularly important in the pharmaceutical industry where the biological activity of a drug can depend on its enantiomer (Constable et al., 2009).
Future Directions
While specific future directions for “2-(3-Methoxy-4-nitrophenyl)ethanol” are not available, research into similar compounds is ongoing. For instance, m-Aryloxy phenols, which this compound is a part of, are being explored for their potential biological activities, including anti-tumor and anti-inflammatory effects .
properties
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9-6-7(4-5-11)2-3-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFZFLNOEQDXIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587855 | |
Record name | 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-4-nitrophenyl)ethanol | |
CAS RN |
168766-15-2 | |
Record name | 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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